molecular formula C9H6N2O2 B1464823 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde CAS No. 1190311-90-0

1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde

Cat. No.: B1464823
CAS No.: 1190311-90-0
M. Wt: 174.16 g/mol
InChI Key: JSVQERJAFBDBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde (CAS 1190311-90-0) is a versatile heterocyclic building block with the molecular formula C9H6N2O2 and a molecular weight of 174.16 g/mol . This compound, featuring a 7-azaindole core, is of significant interest in medicinal chemistry for the synthesis of novel anticancer agents . The 7-azaindole scaffold is a privileged structure found in various natural products and is known for its diverse biological activities, including antiproliferative effects, protein-kinase inhibition, and the ability to interact with biological targets like DNA . The presence of two aldehyde functional groups at the 3- and 4- positions of the bicyclic system makes this dicarbaldehyde a key intermediate for further chemical modifications. Researchers can leverage these reactive sites to construct more complex molecules, such as oximes and 1,2,3-triazole derivatives, which have been explored for their potent growth inhibitory activity against various human cancer cell lines . As a high-value research chemical, it is essential to store the product under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-4-6-1-2-10-9-8(6)7(5-13)3-11-9/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVQERJAFBDBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C=O)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248977
Record name 1H-Pyrrolo[2,3-b]pyridine-3,4-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190311-90-0
Record name 1H-Pyrrolo[2,3-b]pyridine-3,4-dicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190311-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-3,4-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization and Functionalization via Pyridine Precursors

One approach involves starting from pyridine-2,3-dicarboxylic acid derivatives or their anhydrides, which are reacted with amines to form intermediates that can be cyclized into the pyrrolo[2,3-b]pyridine framework. For example, reactions of pyridine-2,3-dicarboxylic acid anhydride with benzyl amine under basic conditions followed by acid treatment can yield bicyclic intermediates which are further transformed into pyrrolo[2,3-b]pyridine derivatives with high optical purity.

Key reaction conditions include:

  • Use of strong bases such as 30% NaOH to adjust pH and facilitate extraction.
  • Acidic treatment with aqueous HCl under reflux (2-10 hours) to promote cyclization and conversion of intermediates.
  • Use of inert solvents like toluene at elevated temperatures (70-100 °C) for specific reaction stages.

This method emphasizes the control of stereochemistry and purity in the intermediate stages, which is crucial for obtaining the desired compound with high yield and selectivity.

Reduction and Hydrogenation Approaches

Another method involves the reduction of pyrrolo[2,3-b]pyridine derivatives or their salts. For example, sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide followed by catalytic hydrogenation (e.g., over palladium on carbon) has been used to obtain tetrahydro derivatives, which can be further functionalized to introduce aldehyde groups.

This approach is notable for:

  • Its operational simplicity and scalability.
  • Applicability to various N-substituted derivatives.
  • Use of mild reducing agents and hydrogenation catalysts to achieve selective transformations.

Such methods are valuable for preparing functionalized pyrrolo[2,3-b]pyridines that can be further oxidized to dicarbaldehydes.

Formylation and Oxidation Techniques

Selective introduction of aldehyde groups at the 3 and 4 positions typically requires controlled formylation reactions. While specific protocols for 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde are less commonly detailed, general strategies include:

  • Vilsmeier–Haack formylation using POCl3 and DMF.
  • Directed lithiation followed by quenching with DMF.
  • Oxidation of methyl groups or hydroxymethyl intermediates to aldehydes.

These reactions must be optimized to avoid over-oxidation or undesired substitution patterns.

Experimental Data Summary

The following table summarizes key reaction conditions and yields from reported experiments relevant to the preparation of pyrrolo[2,3-b]pyridine derivatives, which are precursors or analogs of the target compound:

Step/Compound Reaction Conditions Yield (%) Notes
Ethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate refluxed with HCl in acetone (15 h) Concentrated HCl, reflux in acetone 100 Crystalline product isolated by filtration
Boc-protection of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride Triethylamine in DCM, 20 °C, 2 h 78 tert-butyl carbamate derivative formed
Triphosgene-mediated coupling reactions DCM, ice bath to room temp, 1-3 h 39-50 Formation of carbamoyl intermediates
Reduction of pyrrolo[2,3-c]pyridinium salts Sodium borohydride reduction, hydrogenation over Pd/C Variable Key step for tetrahydro derivatives synthesis

These data illustrate the diversity of conditions and reagents employed in the preparation of related heterocyclic intermediates, highlighting the necessity of precise control over reaction parameters to achieve high yields and purity.

Research Findings and Optimization Notes

  • Optical Purity : The synthesis of intermediates with high optical purity (>99%) is achievable by careful selection of reaction conditions and chiral starting materials, which is crucial for pharmaceutical applications.

  • Reaction Time and Temperature : Acidic reflux conditions typically range from 2 to 10 hours, with temperatures from room temperature to solvent boiling points (e.g., 70-100 °C) to optimize cyclization and functional group transformations.

  • Solvent Choice : Inert solvents such as toluene and dichloromethane are preferred for certain steps to avoid side reactions and facilitate purification.

  • Protective Groups : Use of benzyl amine derivatives as protective groups helps in controlling regioselectivity and stabilizing intermediates during multi-step synthesis.

  • Reduction Methods : Sodium borohydride and catalytic hydrogenation are effective for converting pyridinium salts to tetrahydro derivatives, which can be precursors for aldehyde introduction.

Scientific Research Applications

Medicinal Chemistry Applications

1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde has been studied for its potential as a therapeutic agent due to its ability to inhibit various biological targets.

Fibroblast Growth Factor Receptor Inhibition

Recent studies have highlighted the compound's derivatives as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. For instance, a derivative identified as compound 4h showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, demonstrating significant anti-proliferative effects on breast cancer cells (4T1) and inducing apoptosis .

Phosphodiesterase Inhibition

Another notable application is in the inhibition of phosphodiesterase 4B (PDE4B), which is relevant in the treatment of inflammatory diseases. A derivative exhibited selective inhibition with an IC50 range of 0.11–1.1 μM against PDE4B, indicating its potential for further development in treating central nervous system disorders .

Synthetic Methodologies

The synthesis of This compound and its derivatives can be achieved through various methods, including:

  • Vilsmeier-Haack Reaction : This method has been successfully employed to synthesize formyl derivatives from corresponding hydrazones with excellent yields .
  • Reflux Conditions : A common synthetic approach involves refluxing the compound with specific bicyclic scaffolds under acidic conditions to yield desired products .

The biological evaluation of This compound derivatives has revealed promising activities:

  • Antitumor Activity : Compounds derived from this scaffold have shown significant antitumor properties through various mechanisms, including apoptosis induction and inhibition of cell migration and invasion .
  • Antimicrobial Properties : Some derivatives have also been evaluated for their antimicrobial activities against various bacterial strains, showing varying degrees of effectiveness .

Table 1: Summary of Biological Activities

CompoundTargetIC50 (nM)Activity Description
Compound 4hFGFR17Potent inhibitor; induces apoptosis in cancer cells
Compound 4hFGFR29Significant anti-proliferative effect
Compound 11hPDE4B0.11–1.1Selective inhibitor; potential for CNS disease therapy

Table 2: Synthesis Conditions for Derivatives

Reaction TypeStarting MaterialConditionsYield (%)
Vilsmeier-HaackHydrazonesDMF-POCl₃; Ice bathExcellent
Reflux with Scaffolds1H-pyrrolo[2,3-b]pyridine-3-carbaldehydeHCl/Methanol; Reflux at 60-80°CVaried

Comparison with Similar Compounds

Key Structural and Functional Analogues

The following table summarizes structurally related compounds and their key attributes:

Compound Name CAS Number Substituents Molecular Similarity* Key Applications/Properties
1H-Pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde 1190311-90-0 -CHO at C3, C4 Reference (1.00) Kinase inhibition, antimicrobial agents
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 1190321-17-5 -CHO at C3, -CH3 at C5 0.89 Reduced reactivity due to steric hindrance
3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde 1638763-53-7 -CHO at C4, -CH3 at C3 0.89 Modified binding affinity in kinase assays
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde 4649-09-6 -CHO at C3 0.89 Intermediate for anticancer agents
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives N/A Pyrazole at C3 N/A Protein kinase inhibition (e.g., SGK-1)
4,5-Difluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine N/A -F at C4/C5, silyl protection N/A Synthetic precursor for fluorinated drugs

*Similarity scores calculated using Tanimoto coefficients ().

Functional Group Impact on Bioactivity

  • Aldehyde vs. Carboxylic Acid Derivatives : The dicarbaldehyde (1190311-90-0) exhibits higher electrophilicity compared to its esterified analogues (e.g., 1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid methyl ester, CAS: 1190321-80-2), making it more reactive in nucleophilic addition reactions. However, ester derivatives often show improved stability and bioavailability in pharmacokinetic studies .
  • Methyl Substitutions : Methyl groups at C3 or C5 (e.g., 1190321-17-5) reduce aldehyde reactivity and alter binding modes in kinase targets. For example, methylation at C5 decreases inhibitory potency against SGK-1 by ~30% compared to the parent dicarbaldehyde .
  • Fluorinated Analogues : Fluorination at C4/C5 (e.g., 4,5-difluoro derivatives) enhances metabolic stability and blood-brain barrier penetration, critical for central nervous system-targeted therapies .

Pharmacological Activity Comparison

  • Kinase Inhibition : The dicarbaldehyde scaffold demonstrates broad-spectrum kinase inhibition, particularly against SGK-1 and other serine/threonine kinases, with IC₅₀ values in the low micromolar range. Pyrazole-substituted derivatives () show enhanced selectivity for tyrosine kinases .
  • Antimicrobial Activity: While the dicarbaldehyde itself lacks direct antimicrobial activity, its azo derivatives (e.g., dipyrano[2,3-b:3,2-e]pyridines) exhibit potent antibacterial and antifungal properties, with MIC values as low as 2 µg/mL against Staphylococcus aureus .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde is a heterocyclic compound with significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₈H₆N₂O₂ and a molecular weight of approximately 146.15 g/mol. The compound features two aldehyde functional groups at the 3 and 4 positions of the pyrrolo[2,3-b]pyridine structure, enhancing its reactivity and potential applications in medicinal chemistry.

Target Receptors

The primary targets for this compound are the FGFRs—specifically FGFR1, FGFR2, and FGFR3. These receptors play crucial roles in cell proliferation, differentiation, and migration.

Mode of Action

The compound inhibits FGFR activity by preventing the autophosphorylation of tyrosine residues in the receptor's cytoplasmic tail. This inhibition disrupts downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt, which are vital for tumor growth and progression. The IC50 values for this compound against FGFR1, FGFR2, and FGFR3 are reported to be 7 nM, 9 nM, and 25 nM respectively .

Antitumor Effects

Research indicates that derivatives of this compound exhibit notable antitumor activity. For instance:

  • Cell Proliferation Inhibition : In vitro studies have shown that this compound inhibits the proliferation of breast cancer cells (4T1), leading to increased apoptosis .
  • Migration and Invasion : The compound also significantly reduces the migration and invasion capabilities of these cancer cells .

Cytotoxicity Profile

The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The results highlight its potential as a therapeutic agent in oncology:

Cell Line IC50 (nM) Effect
Breast Cancer (4T1)7Proliferation inhibition
Lung CancerVariesModerate cytotoxicity
Ovarian CancerModerateLimited toxicity to healthy cells

Case Studies and Research Findings

Several studies have explored the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives:

  • Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their FGFR inhibitory activities. Compound 4h demonstrated potent inhibition with IC50 values indicating strong efficacy against FGFRs .
  • In Vivo Studies : Animal models have shown that treatment with these compounds leads to significant tumor regression in xenograft models .

Q & A

Basic: What are the standard synthetic routes for preparing 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde?

Answer:
The synthesis typically involves functionalization of the pyrrolo[2,3-b]pyridine core. A common strategy includes:

  • Core Formation : Condensation reactions using hexamine and acetic acid under reflux to generate the bicyclic structure (e.g., Scheme 2 in ).
  • Aldehyde Introduction : Oxidation of methyl groups or direct formylation using reagents like MnO₂ in THF (see Scheme 2, step e in ).
  • Regioselective Modifications : Protecting groups (e.g., tosyl) are employed to direct substitutions. For example, NaH and TsCl in THF enable selective functionalization at the 1-position ( ).
    Key Considerations : Monitor reaction progress via TLC and use column chromatography for purification. Validate intermediates using NMR and HRMS ( ).

Advanced: How do substituents at the 3- and 5-positions influence the biological activity of pyrrolo[2,3-b]pyridine derivatives?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (EWGs) : 3-Carbonyl or 5-halogen substituents enhance kinase inhibition (e.g., FGFR1 IC₅₀ = 7 nM for compound 4h with 3-benzoyl and 5-(3,4-dimethoxyphenyl) groups; ).
  • Steric Effects : Bulky substituents at the 5-position improve selectivity for FGFR isoforms ( ).
  • Hydrogen Bonding : Aldehyde groups at positions 3 and 4 may act as electrophilic warheads for covalent binding ( ).
    Methodology : Use molecular docking and in vitro kinase assays to correlate substituent effects with activity.

Basic: What analytical techniques are critical for characterizing pyrrolo[2,3-b]pyridine derivatives?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., aromatic protons at δ 7.5–8.5 ppm; ).
  • HRMS : High-resolution mass spectrometry for molecular formula validation (e.g., [M+H]+ calcd 355.14409; ).
  • X-ray Crystallography : Resolve ambiguities in fused-ring systems (not explicitly cited but inferred from SAR studies in ).

Advanced: How can conflicting regiochemical outcomes in cross-coupling reactions be resolved?

Answer:
Discrepancies arise from competing reactivity at N1 vs. C3/C5. Mitigation strategies include:

  • Protecting Groups : Tosylation of N1 directs coupling to C5 (e.g., Pd(PPh₃)₄-mediated Suzuki reactions; ).
  • Temperature Control : Lower temperatures (0°C) favor kinetic control at less hindered positions ( ).
  • Computational Modeling : Predict reactive sites using DFT calculations ( ).

Basic: What is known about the toxicity profile of 1H-pyrrolo[2,3-b]pyridine derivatives?

Answer:
Limited toxicological data exist:

  • Acute Toxicity : Mouse intraperitoneal LD₅₀ = 490 mg/kg ().
  • Gaps : No carcinogenicity or reproductive toxicity data reported ().
    Recommendations : Conduct Ames tests for mutagenicity and in vivo chronic toxicity studies in preclinical models.

Advanced: What methodologies optimize the stability of aldehyde functionalities in aqueous conditions?

Answer:
Aldehydes are prone to oxidation/hydration. Strategies include:

  • Derivatization : Convert to stable acetals or Schiff bases during synthesis ().
  • Lyophilization : Store derivatives as lyophilized powders to minimize hydrolysis ().
  • pH Control : Buffered solutions (pH 6–7) reduce aldehyde reactivity ().

Basic: How are computational tools applied in designing pyrrolo[2,3-b]pyridine-based inhibitors?

Answer:

  • Docking Studies : Use programs like AutoDock Vina to predict binding poses in FGFR1-3 ( ).
  • QSAR Models : Corrogate substituent electronic properties (Hammett σ) with inhibitory potency ( ).
  • MD Simulations : Assess binding stability over 100-ns trajectories (method inferred from kinase studies in ).

Advanced: How to address low yields in multi-step syntheses of 3,4-dicarbaldehyde derivatives?

Answer:
Common pitfalls and solutions:

  • Intermediate Instability : Use in situ quenching (e.g., rapid filtration after MnO₂ oxidation; ).
  • Purification Challenges : Employ reverse-phase HPLC for polar intermediates ( ).
  • Side Reactions : Add radical scavengers (e.g., BHT) during halogenation steps ( ).

Basic: What are the primary therapeutic targets for pyrrolo[2,3-b]pyridine derivatives?

Answer:

  • Kinases : FGFR1-3 inhibition ( ) and JAK2/STAT3 pathway modulation ( ).
  • Antimicrobial Targets : Preliminary data suggest activity against bacterial efflux pumps (inferred from structural analogs in ).

Advanced: How to reconcile contradictory reports on the reactivity of the pyrrolo[2,3-b]pyridine core?

Answer:
Discrepancies often stem from:

  • Solvent Effects : Polar aprotic solvents (DMF) vs. THF alter nucleophilic attack patterns ( vs. 7).
  • Catalyst Choice : Pd(PPh₃)₄ vs. PdCl₂(dppf) influence coupling regioselectivity ( ).
    Resolution : Reproduce reactions under standardized conditions and validate with control experiments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde
Reactant of Route 2
Reactant of Route 2
1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.